molecular formula C9H16INO2 B1344807 Tert-butyl 3-iodopyrrolidine-1-carboxylate CAS No. 774234-25-2

Tert-butyl 3-iodopyrrolidine-1-carboxylate

Cat. No.: B1344807
CAS No.: 774234-25-2
M. Wt: 297.13 g/mol
InChI Key: CFTPTQLIAIOWLK-UHFFFAOYSA-N
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Description

Tert-butyl 3-iodopyrrolidine-1-carboxylate: is an organic compound with the molecular formula C9H16INO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an iodine atom attached to the third carbon of the pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-iodopyrrolidine-1-carboxylate typically involves the iodination of a pyrrolidine derivative. One common method includes the reaction of tert-butyl pyrrolidine-1-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Tert-butyl 3-iodopyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of this compound can lead to the formation of tert-butyl 3-aminopyrrolidine-1-carboxylate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Products include tert-butyl 3-azidopyrrolidine-1-carboxylate, tert-butyl 3-thiopyrrolidine-1-carboxylate, and tert-butyl 3-alkoxypyrrolidine-1-carboxylate.

    Oxidation: Various oxidized derivatives depending on the specific oxidizing agent and conditions.

    Reduction: Tert-butyl 3-aminopyrrolidine-1-carboxylate.

Scientific Research Applications

Chemistry: Tert-butyl 3-iodopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to modify biomolecules or as a building block in the synthesis of biologically active compounds.

Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as precursors to drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-iodopyrrolidine-1-carboxylate depends on its specific application. In general, the compound can act as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. Its molecular targets and pathways are determined by the nature of the reactions it undergoes and the final products formed.

Comparison with Similar Compounds

  • Tert-butyl 3-bromopyrrolidine-1-carboxylate
  • Tert-butyl 3-chloropyrrolidine-1-carboxylate
  • Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Comparison: Tert-butyl 3-iodopyrrolidine-1-carboxylate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This makes it more reactive in certain substitution reactions and can influence the overall reactivity and selectivity of the compound in synthetic applications.

Properties

IUPAC Name

tert-butyl 3-iodopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTPTQLIAIOWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631558
Record name tert-Butyl 3-iodopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774234-25-2
Record name tert-Butyl 3-iodopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-iodopyrrolidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

Imidazole (2.62 g, 38.5 mmol), triphenylphosphine (10.1 g, 38.5 mmol), and tert-butyl 3-hydroxypyrrolidine-1-carboxylate (6.0 g, 32 mmol) were combined in 20 mL of THF and cooled in an ice bath. A freshly prepared solution of iodine (9.76 g, 38.5 mmol) in 20 mL of THF was then added at the rate of maintaining the internal temperature below 12° C. After the addition was complete, the reaction was allowed to warm to RT and stirred for 16 h. The reaction mixture was partitioned between MeOtBu and 10% NaHSO3. The aqueous layer was back extracted with MeOtBu (2×) and the combined orgnia layers were washed with brine, dried (Na2SO4) and concentrated. The crude material was chromatographed through a Redi-Sep pre-packed silica gel column (120 g), eluting with a gradient of 0% to 20% EtOAc in hexane, to provide tert-butyl 3-iodopyrrolidine-1-carboxylate as a colorless oil. MS (ESI, pos. ion) m/z: 241.6 (M−56).
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
9.76 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A round bottom flask was charged with 3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester (5.0 g, 0.027 mol), triphenylphosphine (10.5 g, 0.0401 mol), iodine (10.16 g, 0.0401 mol), imidazole (2.72 g, 0.0401 mol), and methylene chloride (90 mL). The reaction mixture was stirred at room temperature overnight. The reaction mixture was filtered, and the collected solids were washed with methylene chloride. The combined organic layers were concentrated. The resulting crude product was dissolved in ethyl acetate, and the organic phase was washed with water. The ethyl acetate layer was washed with a 3:1 mixture of water and methanol to remove triphenylphosphine oxide. The ethyl acetate layer was then washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product was loaded onto a 330 gram silica gel column. Flash chromatography afforded 3-iodo-pyrrolidine-1-carboxylic acid tert-butyl ester (6.9 g, 87%). 1H NMR (400 MHz, CDCl3) δ ppm 4.31-4.42 (m, 1H), 3.84 (dd, J=12.60, 6.30 Hz, 1H), 3.67-3.79 (m, 1H), 3.54-3.64 (m, 1H), 3.40-3.49 (m, 1H), 2.20-2.32 (m, 2H), 1.48 (s, 8H). MS cald. for C5H71NO2 [(M-C4H9)+] 241, obsd. 241.7, 282.7 [(M-C4H9+41)+].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
10.16 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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